molecular formula C10H9BrN2O5 B3899902 methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate

methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate

Cat. No.: B3899902
M. Wt: 317.09 g/mol
InChI Key: BMIXUXYLYBLVLH-UHFFFAOYSA-N
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Description

Methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acetylamino group, a bromine atom, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 3-bromo-5-nitrobenzoate followed by acetylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetylamino group can be oxidized under strong oxidative conditions to form corresponding oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Various substituted benzoates.

    Reduction: Methyl 5-(amino)-3-bromo-2-nitrobenzoate.

    Oxidation: Corresponding oxides of the acetylamino group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential anti-inflammatory and antimicrobial properties.
  • Used in the development of diagnostic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 3-bromo-5-nitrobenzoate: Lacks the acetylamino group, making it less versatile in biological applications.

    Methyl 5-(amino)-3-bromo-2-nitrobenzoate: Similar structure but with an amino group instead of an acetylamino group, which can affect its reactivity and biological activity.

    Methyl 5-(acetylamino)-2-nitrobenzoate: Similar but without the bromine atom, which can influence its chemical properties and reactivity.

Uniqueness: Methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate is unique due to the presence of all three functional groups (acetylamino, bromine, and nitro) on the benzoate core. This combination of functional groups provides a unique set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 5-acetamido-3-bromo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O5/c1-5(14)12-6-3-7(10(15)18-2)9(13(16)17)8(11)4-6/h3-4H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIXUXYLYBLVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-(acetylamino)-3-bromo-2-nitrobenzoate
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